

PBT434 Mesylate: Application Notes and Protocols for Parkinson's Disease Mouse Models

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Compound of Interest		
Compound Name:	Pbt434 mesylate	
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These application notes provide a comprehensive overview of the preclinical application of **PBT434 mesylate** (also known as ATH434), a novel, orally bioavailable, brain-penetrant compound, in various mouse models of Parkinson's disease (PD). PBT434 is a moderate-affinity iron-binding quinazolinone derivative designed to mitigate iron-mediated neurodegeneration and alpha-synuclein (α-synuclein) toxicity, key pathological features of PD.

Mechanism of Action

PBT434 is not a classic iron chelator that depletes systemic iron stores. Instead, it is proposed to act as an iron chaperone, redistributing pathological iron pools within the brain that contribute to oxidative stress and α -synuclein aggregation.[1][2] Its affinity for iron is lower than that of major iron transport and storage proteins like ferritin, but sufficient to compete with α -synuclein for iron binding.[1][3] This action inhibits iron-mediated redox activity and the formation of toxic α -synuclein oligomers and aggregates.[4][5] Furthermore, PBT434 has been shown to increase the levels of the iron exporter ferroportin and the antioxidant protein DJ-1, contributing to its neuroprotective effects.[4][6]

Data Presentation: PBT434 Mesylate Dosage and Effects in PD Mouse Models







The following tables summarize the quantitative data from key preclinical studies of PBT434 in various mouse models of Parkinson's disease and related synucleinopathies.

Table 1: PBT434 Efficacy in Toxin-Induced Mouse Models of Parkinson's Disease



Mouse Model	Toxin & Dosage	PBT434 Dosage	Administr ation Route	Treatmen t Duration	Key Outcome s	Referenc e
C57BL/6 Mice	6-OHDA (intracerebr al)	30 mg/kg/day	Oral gavage	3 days post-toxin for 28 days	Prevented loss of substantia nigra pars compacta (SNpc) neurons (up to 75% preservatio n); Improved rotational behavior.	[7]
C57BL/6 Mice	MPTP (60 mg/kg)	1, 3, 10, 30, 80 mg/kg/day	Oral	24 hours post-toxin for 21 days	Dose- dependent prevention of SNpc neuron loss; Significant improveme nt in motor performanc e (pole test) at 30 and 80 mg/kg/day; Normalized elevated iron levels in the SNpc; Reduced	[8][9]



					oxidative stress markers (8- isoprostan e). Prevented	
C57BL/6 Mice	MPTP	30 mg/kg/day	Oral gavage	1 to 21 days post- toxin	the reduction of the iron export protein ferroportin in the SNpc; Abolished the reduction of the presynaptic protein synaptophy sin.	[7][8]

Table 2: PBT434 Efficacy in a Transgenic Mouse Model of Parkinson's Disease



Mouse	PBT434	Administrat	Treatment	Key	Reference
Model	Dosage	ion Route	Duration	Outcomes	
hA53T α- synuclein Transgenic Mice	Not explicitly stated in provided abstracts	Oral	Not explicitly stated	Prevented loss of SNpc neurons; Lowered nigral α- synuclein accumulation; Rescued motor performance.	[4][6]

Table 3: PBT434 (ATH434) Efficacy in a Transgenic Mouse Model of Multiple System Atrophy (MSA)



Mouse Model	PBT434 (ATH434) Dosage	Administrat ion Route	Treatment Duration	Key Outcomes	Reference
PLP-α-syn Transgenic Mice	3, 10, 30 mg/kg/day	Spiked into food	4 months (starting at 12 months of age)	Reduced oligomeric and urea- soluble α- synuclein aggregation; Reduced the number of glial cell inclusions (GCIs); Preserved SNpc neurons.	[10][11]
PLP-α-syn Transgenic Mice	30 mg/kg/day	Oral	4 months (starting at 7 or 12 months of age)	Reduced α-synuclein aggregation; Preserved SN neurons; Reduced GCI number in SN and pons; Improved motor function (pole test).	[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of PBT434.

1. MPTP-Induced Mouse Model of Parkinson's Disease

Methodological & Application





- Animals: 12-14 week old male C57BL/6 mice.[8][9]
- Toxin Administration: A single intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 60 mg/kg.[8] This acute regimen is known to cause a significant loss of dopaminergic neurons in the substantia nigra.
- PBT434 Administration: **PBT434 mesylate** is prepared for oral gavage. Treatment commences 24 hours after the MPTP injection and continues daily for 21 days.[9] Dosages can range from 1 to 80 mg/kg/day to assess dose-dependent effects.[9]
- Behavioral Assessment (Pole Test): Motor performance is assessed on day 20 postintoxication. The mouse is placed head-up on top of a vertical wooden pole. The time to turn and descend the pole is recorded.[9]
- Neurochemical and Histological Analysis: At day 21, brains are collected. One hemisphere
 can be used for stereological counting of tyrosine hydroxylase (TH)-positive neurons in the
 SNpc to quantify neuronal loss. The other hemisphere can be used for analyzing levels of
 iron, oxidative stress markers (e.g., 8-isoprostane), and proteins like ferroportin and
 synaptophysin via techniques such as inductively coupled plasma-mass spectrometry (ICPMS) and Western blotting.[7][8]
- 2. 6-OHDA-Induced Mouse Model of Parkinson's Disease
- Animals: Adult male C57BL/6 mice.
- Toxin Administration: Unilateral intracerebral injection of 6-hydroxydopamine (6-OHDA) into the striatum or medial forebrain bundle to create a lesion in the nigrostriatal pathway.
- PBT434 Administration: Oral administration of PBT434 (30 mg/kg/day) is initiated 3 days after the 6-OHDA lesion and continues for 28 days.
- Behavioral Assessment (Rotational Behavior): Amphetamine or apomorphine-induced rotational behavior is measured to assess the extent of the lesion and the therapeutic effect of the compound.
- Histological Analysis: Post-mortem analysis of the brain involves stereological counting of Nissl-stained and TH-positive neurons in the SNpc to determine the extent of

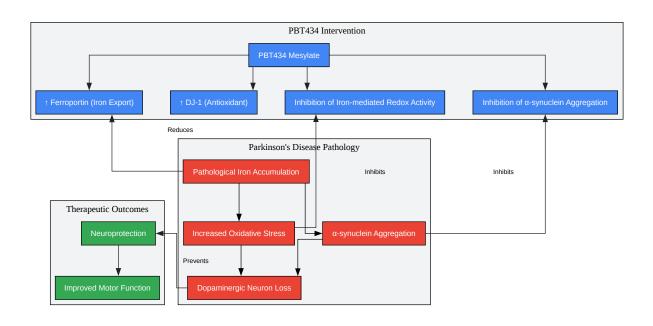


neuroprotection.[7]

- 3. Transgenic Mouse Models (hA53T α -synuclein and PLP- α -syn)
- Animals: hA53T α-synuclein transgenic mice for modeling familial Parkinson's disease or PLP-α-syn transgenic mice for modeling MSA.[7][10]
- PBT434 Administration: For the PLP-α-syn model, PBT434 is spiked into the food at doses of 3, 10, or 30 mg/kg/day and administered for an extended period, such as 4 months, starting at an age when pathology begins to develop (e.g., 12 months).[10]
- Behavioral Assessment: A battery of motor tests, including the pole test, can be performed to assess motor function.[3]
- Biochemical and Histological Analysis: Brain tissue is analyzed for levels of oligomeric and insoluble α-synuclein using Western blotting. Stereology is used to quantify the number of neurons and glial cell inclusions in the substantia nigra.[10]

Mandatory Visualizations

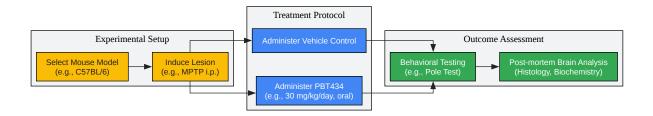




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Caption: Proposed signaling pathway of PBT434 in mitigating Parkinson's disease pathology.





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Caption: General experimental workflow for PBT434 evaluation in a toxin-induced mouse model.

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